molecular formula C8H16N2 B186340 1-Methyloctahydropyrrolo[3,4-b]pyridine CAS No. 128740-18-1

1-Methyloctahydropyrrolo[3,4-b]pyridine

Numéro de catalogue: B186340
Numéro CAS: 128740-18-1
Poids moléculaire: 140.23 g/mol
Clé InChI: QVLUVOZDWSAEIP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Methyloctahydropyrrolo[3,4-b]pyridine is characterized by a unique bicyclic structure that allows for diverse interactions with biological systems. Its molecular formula is C8H16N2, which indicates the presence of nitrogen atoms that are crucial for its biological activity. The compound's structure facilitates binding to specific receptors in the body, particularly histamine receptors.

Histamine H3 Receptor Modulation

One of the most notable applications of this compound is its role as a modulator of the histamine H3 receptor. This receptor is involved in various neurological processes and disorders. Research indicates that compounds affecting H3 receptors can be beneficial in treating conditions such as:

  • Cognitive Dysfunction : The modulation of H3 receptors can enhance cognitive functions and memory.
  • Neurodegenerative Diseases : Potential applications in Alzheimer's disease and other forms of dementia have been identified, where H3 antagonists may help alleviate symptoms by increasing neurotransmitter release .
  • Mood Disorders : The compound shows promise in managing conditions like depression and bipolar disorder due to its ability to influence neurotransmitter dynamics.

Therapeutic Uses

The therapeutic implications extend beyond cognitive disorders. The compound has been studied for its effects on:

  • Asthma and Allergic Rhinitis : By modulating histamine release, it may help alleviate symptoms associated with these conditions.
  • Obesity and Metabolic Disorders : There is potential for treating obesity-related conditions through the modulation of appetite-regulating pathways influenced by histamine .
  • Pain Management : The analgesic properties linked to H3 receptor antagonism suggest possible applications in pain relief therapies.

Case Study Overview

  • Alzheimer's Disease : A study demonstrated that selective H3 receptor antagonists could improve cognitive function in animal models of Alzheimer's disease by enhancing acetylcholine release in the brain .
  • Depression Models : In preclinical studies, compounds similar to this compound showed significant antidepressant effects by modulating serotonin and dopamine levels through H3 receptor inhibition .
  • Obesity Research : Research indicated that H3 receptor antagonists could reduce food intake and promote weight loss in obese animal models, highlighting their potential as anti-obesity agents .

Potential for Radiolabeling in Medical Imaging

Another innovative application involves the use of radiolabeled derivatives of this compound for medical imaging techniques such as PET (Positron Emission Tomography). These radiolabeled compounds can help visualize H3 receptor activity in vivo, providing insights into various neurological disorders and aiding in diagnosis .

Mécanisme D'action

The mechanism of action of 1-Methyloctahydropyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity . The exact pathways involved depend on the specific application and target molecule .

Activité Biologique

Overview

1-Methyloctahydropyrrolo[3,4-b]pyridine is a bicyclic organic compound with the molecular formula C8H16N2C_8H_{16}N_2 and a molecular weight of approximately 140.23 g/mol. Its structure features a pyrrolidine ring fused to a pyridine ring, which imparts unique chemical and biological properties. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. Common methods include:

  • Reduction of Pyrrolo[3,4-b]pyridine Derivatives : Utilizing hydrogenation techniques to achieve the desired compound.
  • Nucleophilic Substitution Reactions : These can occur at nitrogen atoms using alkyl halides as reagents.

The compound can undergo various chemical reactions, including oxidation and reduction, which can yield different derivatives with potentially altered biological activities.

Biological Activity

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

  • Antimicrobial Activity : Research indicates that derivatives of this compound have shown efficacy against resistant bacterial strains. Its structure suggests that it may interact with enzymes involved in bacterial cell wall synthesis or DNA replication .
  • Enzyme Interaction : The compound has been studied for its ability to bind to specific enzymes and receptors. This interaction can modulate enzyme activity, potentially leading to therapeutic effects in various conditions.

The mechanism of action of this compound involves its interaction with biological targets such as enzymes or receptors. It may inhibit enzyme activity or activate receptor-mediated signaling pathways. For example, studies have shown that it can influence phosphodiesterase (PDE) activity, which is critical in various cellular signaling processes .

Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against resistant bacterial strains
PDE InhibitionModulates phosphodiesterase activity; potential for CNS disease treatment
Enzyme InteractionBinds to specific enzymes affecting their activity

Notable Research Findings

  • Antibacterial Potential : A study highlighted the compound's derivatives' effectiveness against various resistant bacteria, suggesting its role as an antibiotic precursor.
  • PDE4B Inhibition : A series of compounds related to pyrrolo derivatives demonstrated significant inhibition of PDE4B, indicating that similar structures like this compound could have therapeutic implications in inflammatory diseases .
  • Molecular Docking Studies : Computational studies have suggested favorable binding affinities between this compound and several biological targets, paving the way for further drug development efforts aimed at resistant infections .

Propriétés

IUPAC Name

1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLUVOZDWSAEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567795
Record name 1-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128740-18-1
Record name 1-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

11.7 g (54 retool) of 6-benzyl-1-methyl-octahydropyrrolo[3,4-b]pyridine as the dihydrochloride are hydrogenated in 100 ml of methanol over palladium-on-active charcoal in accordance with the working instructions of Example Id. Working up by distillation gives 2.6 g (34% of theory) of a colorless oil of boiling point 83°-85°/12 mbar).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 6-benzyl-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine (2.00 g) in the mixture solvent of MeOH and EtOAc was added a catalytic amount of 20% Pd(OH)2/C. The reaction mixture was stirred for 2 h at room temperature under H2. The resulted mixture was filtered and the filtrate was concentrated to in vacuo to give the crude product, which was used for the next step without further purification. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 141.2 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.